Diethoxymethylsilane

Descripción

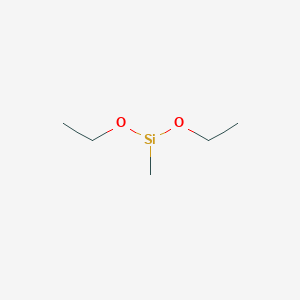

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURFLBIDLSLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893418 | |

| Record name | Diethoxy(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldiethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2031-62-1 | |

| Record name | Silane, diethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxymethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethoxymethylsilane: A Comprehensive Technical Review of its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethylsilane (CAS No. 2031-62-1), a versatile organosilicon compound, serves as a crucial intermediate and reagent in a multitude of chemical transformations.[1] Its unique molecular structure, featuring both hydrolyzable ethoxy groups and a reactive silicon-hydride (Si-H) bond, imparts a distinct profile of chemical properties that are leveraged in various applications, from polymer chemistry to fine chemical synthesis. This technical guide provides an in-depth overview of the chemical properties of this compound, supported by quantitative data, reaction pathways, and generalized experimental methodologies.

Core Chemical and Physical Properties

This compound is a colorless, clear liquid that is sensitive to moisture.[2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H14O2Si | [2] |

| Molecular Weight | 134.25 g/mol | [2] |

| Boiling Point | 94-95 °C (lit.) | [2][4] |

| Melting Point | -98 °C | [2] |

| Density | 0.838 g/mL at 20 °C (lit.) | [2][4] |

| Refractive Index | 1.3760 | [2] |

| Vapor Pressure | 0.053-7910 Pa at 25 °C | [2][4] |

| Flash Point | 10 °C | [2] |

| Autoignition Temperature | 245 °C | [5] |

Spectroscopic Data

| Property | Description | Reference |

| 1H NMR | Spectrum available | [6] |

| IR Spectrum | Data available, indicating key functional groups. | [7][8] |

| Mass Spectrum | Electron ionization mass spectrum data is available. | [8] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is primarily dictated by the presence of the Si-H bond and the two ethoxy groups attached to the silicon atom. These functionalities make it a reactive compound capable of undergoing a variety of transformations.

Hydrolysis and Polycondensation: this compound is moisture-sensitive and reacts with water, leading to the hydrolysis of the ethoxy groups to form silanols.[9][10] These silanol (B1196071) intermediates are unstable and readily undergo condensation to form siloxane polymers.[11] This property is fundamental to its use as a crosslinking agent and in the formation of silicone-based materials.[12]

Hydrosilylation: The presence of the Si-H bond allows this compound to participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a carbon-carbon double or triple bond.[2] This reaction is a powerful tool for the formation of carbon-silicon bonds and is widely used in organic synthesis and polymer chemistry.[13]

Reducing Agent: The hydridic nature of the hydrogen atom in the Si-H bond enables this compound to act as a mild and selective reducing agent.[5] It is used in the reduction of various functional groups, including carbonyl compounds.[4][14]

Other Reactions: this compound can also undergo substitution, ester exchange, and halogenation reactions.[1]

Key Chemical Pathways and Workflows

To visually represent the core chemical transformations of this compound, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Hydrolysis and Polycondensation of this compound.

Experimental Protocols: General Methodologies

Determination of Physical Properties

A standardized experimental workflow for the determination of key physical properties is depicted below.

Caption: Experimental workflow for physical property determination.

Boiling Point: The boiling point is typically determined by distillation of the purified liquid under atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

Melting Point: For substances that are solid at room temperature, the melting point is determined. For this compound, which has a very low melting point, techniques like differential scanning calorimetry (DSC) can be used to measure the temperature of the phase transition from solid to liquid.

Density: The density is measured using a pycnometer or a density meter at a specified temperature, typically 20°C. This involves determining the mass of a known volume of the liquid.

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This is also measured at a specific temperature.

Flash Point: The flash point is determined using a closed-cup apparatus, such as a Pensky-Martens tester. This is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For silanes, 29Si NMR can also be employed to provide direct information about the silicon environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for Si-H, Si-O-C, and C-H bonds can be observed, confirming the structure of this compound.[8]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This information helps to confirm the molecular formula and provides further structural insights.[8]

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][15] It is also a skin and eye irritant.[15] Due to its moisture sensitivity, it should be stored under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[3] Incompatible materials include strong oxidizing agents, acids, and bases.[16] Hazardous decomposition products include carbon monoxide, carbon dioxide, and silicon dioxide.[3] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[15]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 2031-62-1,this compound | lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 2031-62-1 [chemicalbook.com]

- 5. METHYLDIETHOXYSILANE | [gelest.com]

- 6. This compound(2031-62-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(2031-62-1) IR Spectrum [chemicalbook.com]

- 8. Silane, diethoxymethyl- [webbook.nist.gov]

- 9. dakenchem.com [dakenchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. dakenchem.com [dakenchem.com]

- 13. This compound, DEMS [organic-chemistry.org]

- 14. This compound CAS#: 2031-62-1 [amp.chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of Diethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxymethylsilane (DEMS) is a versatile organosilicon compound of significant interest in synthetic chemistry and materials science. Its unique reactivity, stemming from the presence of both hydrolyzable ethoxy groups and a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent and monomer. This guide provides an in-depth exploration of the synthesis of this compound, its key reaction mechanisms—including hydrolysis, condensation, and hydrosilylation—and detailed experimental protocols. Quantitative data is summarized for clarity, and reaction pathways are visualized using schematic diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (CH₃SiH(OC₂H₅)₂) is a member of the alkoxysilane family, characterized by a central silicon atom bonded to a methyl group, a hydrogen atom, and two ethoxy groups.[1] This structure imparts a dual reactivity: the ethoxy groups are susceptible to hydrolysis and condensation, forming siloxane polymers, while the Si-H bond is a reactive site for hydrosilylation and reduction reactions.[2][3] These properties make DEMS a valuable precursor for the synthesis of a wide range of organosilicon compounds and polymers with applications in coatings, adhesives, and as a mild reducing agent in organic synthesis.[4][5]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the alcoholysis of dichloromethylsilane (B8780727) with ethanol (B145695).[2] This reaction is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine or urea, to drive the reaction to completion by neutralizing the HCl byproduct.

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution at the silicon center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic silicon atom of dichloromethylsilane. This results in the stepwise displacement of the two chloride ions by ethoxy groups.

Experimental Protocol: Synthesis of this compound from Dichloromethylsilane and Ethanol[2]

Materials:

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Urea (CO(NH₂)₂)

-

Sodium Bicarbonate (NaHCO₃)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A mixture of 318 g of ethanol, 310 g of urea, and 350 mL of hexane is placed in a flask equipped with a stirrer, a reflux condenser, and a dropping funnel.

-

Under room temperature, 330 g of dichloromethylsilane is added dropwise through the dropping funnel. The addition rate is controlled to maintain the reaction temperature below 30°C.

-

After the addition is complete, the reaction mixture is heated to 60°C and stirred for 3 hours.

-

The reaction mixture is then cooled, and the lower phase (urea hydrochloride) is separated and discarded.

-

The upper phase is washed with a saturated solution of sodium bicarbonate until the pH reaches 7.

-

The solution is then filtered.

-

The solvent and excess ethanol are removed by distillation.

-

The crude product is purified by fractional distillation to yield this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃) | δ (ppm): 4.65 (q, 1H, Si-H), 3.75 (q, 4H, O-CH₂), 1.20 (t, 6H, CH₃), 0.15 (d, 3H, Si-CH₃) |

| ¹³C NMR | δ (ppm): 58.5 (O-CH₂), 18.3 (CH₃), -6.0 (Si-CH₃)[6] |

| IR (neat) | ν (cm⁻¹): 2150 (Si-H), 1080 (Si-O-C) |

| Mass Spectrum (EI) | m/z: 133 (M-H)⁺, 105, 89, 77[1] |

Reaction Mechanisms of this compound

Hydrolysis and Condensation

A fundamental reaction of this compound is its reaction with water, which proceeds in two stages: hydrolysis and condensation.[7] This process is the basis for the formation of polysiloxane networks.

Hydrolysis: The ethoxy groups are sequentially replaced by hydroxyl groups in a nucleophilic substitution reaction with water. This reaction can be catalyzed by acids or bases.

-

Step 1 (First Hydrolysis): CH₃SiH(OC₂H₅)₂ + H₂O ⇌ CH₃SiH(OC₂H₅)(OH) + C₂H₅OH

-

Step 2 (Second Hydrolysis): CH₃SiH(OC₂H₅)(OH) + H₂O ⇌ CH₃SiH(OH)₂ + C₂H₅OH

Condensation: The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si). This can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 CH₃SiH(OH)₂ → (HO)HSi(CH₃)-O-Si(CH₃)H(OH) + H₂O

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. CH₃SiH(OH)₂ + CH₃SiH(OC₂H₅)(OH) → (HO)HSi(CH₃)-O-Si(CH₃)H(OC₂H₅) + H₂O

Hydrosilylation

Hydrosilylation is the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably platinum compounds. The prevalent mechanism for this reaction is the Chalk-Harrod mechanism.

Chalk-Harrod Mechanism:

-

Oxidative Addition: The Si-H bond of this compound adds to the metal center of the catalyst.

-

Olefin Coordination: The alkene coordinates to the metal center.

-

Migratory Insertion: The alkene inserts into the metal-hydride bond.

-

Reductive Elimination: The resulting alkylsilyl group is eliminated from the metal center, regenerating the catalyst and forming the final product.

Experimental Protocol: Nickel-Catalyzed Hydrosilylation of an Alkene[4]

This protocol describes a general procedure for the hydrosilylation of an alkene using an alkoxy hydrosilane, which can be adapted for this compound.

Materials:

-

Alkene (e.g., 1-octene)

-

This compound

-

Nickel catalyst (e.g., Ni(acac)₂)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Glovebox or Schlenk line

-

Oven-dried resealable screw-cap vial

-

Magnetic stirrer

Procedure (performed under an inert atmosphere):

-

In a nitrogen-filled glovebox, charge an oven-dried 30 mL resealable screw-cap vial with the alkene (1.2 mmol), this compound (1.5 mmol), and dry THF (2 mL).

-

Prepare a stock solution of the nickel catalyst and NaOtBu in dry THF.

-

Add an aliquot of the catalyst stock solution (corresponding to 5 mol % of Ni catalyst) to the vial.

-

Stir the resulting mixture at room temperature for the indicated time (monitoring by GC or TLC is recommended).

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

The residue is purified by flash chromatography to afford the desired alkyl(diethoxy)methylsilane.

Other Key Reactions

This compound is a versatile reagent in a variety of other chemical transformations:

-

Alcoholysis: In the presence of a different alcohol and a catalyst, the ethoxy groups can be exchanged in a transesterification-like reaction.[2]

-

Reduction of Carbonyl Compounds: The Si-H bond can be used for the selective reduction of aldehydes and ketones to the corresponding alcohols.[3]

-

Halogenation: The Si-H bond can be cleaved by halogens to form halosilanes.[2]

Summary of Quantitative Data

| Reaction | Reactants | Product | Yield (%) | Reference |

| Synthesis | Dichloromethylsilane, Ethanol, Urea | This compound | Not specified | [2] |

| Hydrosilylation | 1-octene, this compound | Octyl(diethoxy)methylsilane | Typically high | Adapted from[4] |

Logical Workflow for Synthesis and Purification

Conclusion

This compound is a valuable and reactive organosilicon compound with a well-established synthetic route. Its dual functionality, arising from the hydrolyzable ethoxy groups and the reactive Si-H bond, allows for its participation in a diverse range of chemical transformations. A thorough understanding of its synthesis and reaction mechanisms, as detailed in this guide, is crucial for its effective application in the development of new materials and as a reagent in fine chemical synthesis. The provided protocols and data serve as a foundational resource for researchers and professionals working in the field of organosilicon chemistry.

References

- 1. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(2031-62-1) 13C NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Understanding the reactivity of the Si-H bond in Diethoxymethylsilane.

An In-depth Technical Guide to the Reactivity of the Si-H Bond in Diethoxymethylsilane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DEMS) is a versatile organosilicon compound characterized by its reactive silicon-hydrogen (Si-H) bond. This bond's unique hydridic nature, influenced by the adjacent methyl and ethoxy groups, allows it to serve as a potent reducing agent and a key reactant in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the core reactivity of the Si-H bond in DEMS, focusing on its role in hydrosilylation, reduction, and hydroamination reactions. Detailed mechanistic pathways, quantitative data from representative studies, and explicit experimental protocols are presented to equip researchers with the foundational knowledge required to effectively utilize this reagent in synthesis and materials science.

Fundamental Properties and Reactivity Overview

The reactivity of this compound is dominated by the Si-H bond, which is polarized with a partial negative charge on the hydrogen atom (hydridic character). This inherent polarity allows the Si-H bond to be activated by various means, including transition metal catalysts, Lewis acids, and fluoride (B91410) ions.[1] The primary modes of Si-H bond activation include:

-

Oxidative Addition: The Si-H bond adds across a low-valent metal center, increasing the metal's oxidation state and forming silyl (B83357) and hydride ligands.[2]

-

Heterolytic Cleavage: A polar bond on a metal complex (e.g., Ru-S) facilitates the splitting of the Si-H bond, generating a metal hydride and a silylium-like species without changing the metal's oxidation state.[3][4]

-

σ-Bond Metathesis: A concerted process where the Si-H bond is exchanged with another bond at a metal center, common in early transition metal and lanthanide chemistry.[5]

These activation mechanisms enable DEMS to participate in a wide array of chemical transformations, making it a valuable tool in organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism of the cooperative Si–H bond activation at Ru–S bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

Diethoxymethylsilane: A Comprehensive Technical Guide for Organosilicon Chemistry

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethylsilane (DEMS) is a versatile organosilicon compound that serves as a crucial precursor in a wide array of chemical syntheses. Its unique combination of a reactive Si-H bond and hydrolyzable ethoxy groups makes it an invaluable building block for the creation of complex organosilicon molecules, polymers, and surface modifications. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic odor.[1][2] It is sensitive to moisture and will readily hydrolyze in the presence of water.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄O₂Si | [2][4] |

| Molecular Weight | 134.25 g/mol | [2] |

| Boiling Point | 94-95 °C | [4] |

| Density | 0.838 g/mL at 20 °C | [1] |

| Refractive Index | 1.3730-1.3790 @ 20°C | [5] |

| Flash Point | 10 °C | [1] |

| Solubility | Miscible with many organic solvents. Insoluble in water. | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Characteristic signals for Si-H, -OCH₂-, and -CH₃ groups. | [6] |

| ¹³C NMR | Resonances corresponding to the methyl and ethoxy carbons. | [7] |

| ²⁹Si NMR | A distinct chemical shift indicative of the H-Si(OR)₂ moiety. | [8][9] |

| FTIR | Strong absorbances for Si-H, Si-O-C, and C-H bonds. | [1][2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of dichloromethylsilane (B8780727) with ethanol (B145695) in the presence of a hydrogen chloride scavenger, such as urea (B33335).

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichloromethylsilane

-

Ethanol

-

Urea

-

Sodium bicarbonate

Procedure:

-

A mixture of ethanol (318 g), urea (310 g), and hexane (350 mL) is placed in a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Dichloromethylsilane (330 g) is added dropwise to the mixture while maintaining the temperature below 30 °C.

-

After the addition is complete, the reaction mixture is heated to 60 °C and stirred for 3 hours.

-

The lower phase is separated and discarded.

-

The upper phase is neutralized with sodium bicarbonate until the pH reaches 7.

-

The solution is filtered, and the solvent and excess ethanol are removed by distillation.

-

The crude product is purified by fractional distillation to yield this compound.

Key Reactions and Applications

This compound is a versatile precursor in a variety of chemical transformations, including hydrosilylation, reduction of carbonyl compounds, synthesis of silicones and siloxanes, and surface modification.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a powerful method for forming carbon-silicon bonds. This compound is an effective reagent in these reactions, typically catalyzed by platinum or other transition metal complexes.

Experimental Protocol: Hydrosilylation of 1-Octene (B94956)

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (B28343) (anhydrous)

Procedure:

-

To a solution of 1-octene (1.12 g, 10 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add Karstedt's catalyst (10 µL of a 2% solution in xylene).

-

Add this compound (1.34 g, 10 mmol) dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at 60 °C for 4 hours.

-

The solvent is removed under reduced pressure, and the product, (diethoxymethyl)octylsilane, is purified by vacuum distillation.

| Substrate | Product | Catalyst | Yield (%) | Reference(s) |

| 1-Octene | (Diethoxymethyl)octylsilane | Karstedt's Catalyst | ~90 | [3][10] |

Spectroscopic Data for (Diethoxymethyl)octylsilane (Representative):

-

¹H NMR (CDCl₃, δ): 3.65 (q, 4H, OCH₂), 1.25-1.40 (m, 12H, CH₂), 1.18 (t, 6H, OCH₂CH₃), 0.88 (t, 3H, CH₂CH₃), 0.55 (t, 2H, SiCH₂), 0.10 (s, 3H, SiCH₃).

-

¹³C NMR (CDCl₃, δ): 58.3, 33.4, 31.9, 29.3, 29.2, 22.7, 18.3, 14.1, 11.5, -4.5.

Reduction of Carbonyl Compounds

This compound, in the presence of a Lewis acid catalyst, can be used for the reduction of aldehydes and ketones to their corresponding alcohols.

Experimental Protocol: Reduction of Acetophenone (B1666503)

Materials:

-

This compound

-

Acetophenone

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

A solution of acetophenone (1.20 g, 10 mmol) and B(C₆F₅)₃ (0.26 g, 0.5 mmol) in anhydrous toluene (20 mL) is prepared under an inert atmosphere.

-

This compound (1.48 g, 11 mmol) is added dropwise to the stirred solution at room temperature.

-

The reaction is stirred for 2 hours at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the product, 1-phenylethanol, is purified by column chromatography.[11]

| Substrate | Product | Catalyst | Yield (%) | Reference(s) |

| Acetophenone | 1-Phenylethanol | B(C₆F₅)₃ | ~95 | [12] |

Spectroscopic Data for 1-Phenylethanol (Representative):

-

¹H NMR (CDCl₃, δ): 7.25-7.40 (m, 5H, Ar-H), 4.89 (q, 1H, CHOH), 2.15 (s, 1H, OH), 1.49 (d, 3H, CH₃).[13]

-

¹³C NMR (CDCl₃, δ): 145.8, 128.5, 127.5, 125.4, 70.4, 25.1.[13]

Synthesis of Silicones and Siloxanes

This compound is a key monomer in the synthesis of polysiloxanes. The hydrolysis and condensation of this compound, often in the presence of other silane (B1218182) precursors, leads to the formation of a wide range of silicone polymers with tailored properties.[14][15]

Experimental Protocol: Synthesis of a Methyl-Vinyl Polydimethylsiloxane Copolymer

This protocol is adapted from the synthesis of a similar copolymer using dimethyldiethoxysilane and methylvinyldimethoxysilane, illustrating the general approach.[16]

Materials:

-

This compound

-

Methylvinyldiethoxysilane

-

Acetic acid

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

This compound (e.g., 3.7 g, 0.0275 mol) and methylvinyldiethoxysilane (e.g., 4.4 g, 0.0275 mol) are added to a reaction flask containing acetic acid (e.g., 28.6 mL, 0.5 mol).

-

The mixture is refluxed at 118 °C for 8 hours.

-

After cooling, the product is dissolved in toluene and washed with water until the aqueous layer is neutral.

-

The organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield the copolymer.

| Monomer 1 | Monomer 2 | Yield (%) | Reference(s) |

| Dimethyldiethoxysilane | Methylvinyldimethoxysilane | 94 | [16] |

Surface Modification

The ethoxy groups of this compound can react with hydroxyl groups on surfaces like glass or silica, forming a stable siloxane bond. This allows for the modification of surface properties, such as hydrophobicity.

Experimental Protocol: Hydrophobization of Glass Slides

Materials:

-

This compound

-

Toluene (anhydrous)

-

Glass microscope slides

-

Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )

Procedure:

-

Clean the glass slides by immersing them in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying in an oven at 120 °C.

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.

-

Remove the slides from the solution and rinse them with fresh toluene to remove any unreacted silane.

-

Cure the slides in an oven at 110 °C for 30 minutes.

| Substrate | Treatment | Resulting Contact Angle (°) | Reference(s) |

| Glass Slide | Piranha Cleaned | < 10 | [17][18] |

| Glass Slide | DEMS Modified | > 90 (expected) | [19][20][21] |

Precursor for Chemical Vapor Deposition (CVD)

This compound is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin films of silicon dioxide (SiO₂) or silicon oxycarbide (SiOC:H), which are used as low-dielectric constant (low-k) materials in the semiconductor industry.[22][23][24]

| Process Parameter | Effect on Film Properties | Reference(s) |

| Substrate Temperature | Higher temperature can increase film density and hardness, but may also increase the dielectric constant. | [22] |

| Plasma Power | Affects the fragmentation of the precursor and the film deposition rate. | [25] |

| Gas Flow Rates | The ratio of DEMS to oxidant (e.g., O₂) influences the film stoichiometry and properties. | [22][24] |

Applications in Drug Development

While direct applications of this compound in final drug formulations are uncommon, its role as a precursor is significant. Organosilicon compounds, synthesized using DEMS, are explored for various pharmaceutical applications. The ability to create specific siloxane structures is valuable in the development of drug delivery systems, where biocompatible and biodegradable polymers can be designed for controlled release. Further research is ongoing to explore the full potential of DEMS-derived materials in this field.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also moisture-sensitive and should be stored under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound(2031-62-1) IR Spectrum [chemicalbook.com]

- 2. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. qualitas1998.net [qualitas1998.net]

- 4. Silane, diethoxymethyl- [webbook.nist.gov]

- 5. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound(2031-62-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. unige.ch [unige.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nva.sikt.no [nva.sikt.no]

- 20. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sbfisica.org.br [sbfisica.org.br]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Diethoxymethylsilane (CAS No. 2031-62-1). This compound is an organosilicon compound with applications in organic synthesis and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the study of its chemical transformations. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si-H | 4.583 | Quartet | 1H | 2.9 (approx.) |

| -O-CH₂- | 3.814 | Quartet | 4H | 7.0 (approx.) |

| -CH₃ (ethoxy) | 1.240 | Triplet | 6H | 7.0 (approx.) |

| Si-CH₃ | 0.201 | Singlet | 3H | N/A |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -O-CH₂- | 59.2 |

| -CH₃ (ethoxy) | 18.4 |

| Si-CH₃ | -4.8 |

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound [3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2975 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2928 | Medium | C-H stretch (asymmetric, -CH₂) |

| 2885 | Strong | C-H stretch (symmetric, -CH₃) |

| 2150 | Strong | Si-H stretch |

| 1442 | Medium | C-H bend (scissoring, -CH₂) |

| 1390 | Medium | C-H bend (umbrella, -CH₃) |

| 1255 | Strong | Si-CH₃ bend (symmetric) |

| 1080 | Very Strong | Si-O-C stretch (asymmetric) |

| 958 | Strong | Si-O-C stretch |

| 800 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 133 | 100.0 | [M-H]⁺ |

| 119 | 70.3 | [M-CH₃]⁺ |

| 89 | 47.0 | [M-OC₂H₅]⁺ |

| 91 | 39.2 | [Si(OC₂H₅)H₂]⁺ |

| 63 | 30.1 | [Si(OH)₂H]⁺ |

| 61 | 30.1 | [Si(OH)H₂]⁺ |

| 77 | 21.7 | [Si(OC₂H₅)H]⁺ |

| 75 | 15.4 | [Si(OC₂H₅)]⁺ |

| 45 | 13.0 | [OC₂H₅]⁺ |

| 105 | 12.6 | [M-C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the range of -1 to 10 ppm. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width from -10 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge ratio (m/z) range of 10 to 200.

Spectroscopic Interpretation and Structural Elucidation

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Interpretation of Spectra

-

¹H NMR: The ¹H NMR spectrum clearly shows four distinct signals corresponding to the four different proton environments in the molecule. The singlet at 0.201 ppm is characteristic of the methyl group directly attached to the silicon atom. The ethoxy groups give rise to a quartet at 3.814 ppm (-O-CH₂-) and a triplet at 1.240 ppm (-CH₃), with the characteristic coupling pattern of an ethyl group. The quartet at 4.583 ppm is assigned to the proton directly bonded to the silicon atom (Si-H), with its multiplicity arising from coupling to the protons of the adjacent methyl group.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays three signals, confirming the presence of three unique carbon environments. The signal at -4.8 ppm is typical for a methyl carbon bonded to silicon. The peaks at 18.4 ppm and 59.2 ppm are assigned to the methyl and methylene (B1212753) carbons of the ethoxy groups, respectively.

-

IR Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands that confirm the presence of key functional groups. The strong peak at 2150 cm⁻¹ is a definitive indicator of the Si-H stretching vibration. The very strong and broad absorption around 1080 cm⁻¹ is due to the asymmetric Si-O-C stretching, a characteristic feature of alkoxysilanes. The absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The presence of a strong band at 1255 cm⁻¹ is indicative of the symmetric bending of the Si-CH₃ group.

-

Mass Spectrometry: The electron ionization mass spectrum does not show a prominent molecular ion peak (m/z 134), which is common for silanes. The base peak is observed at m/z 133, corresponding to the loss of a hydrogen atom ([M-H]⁺). Other significant fragments are observed at m/z 119 (loss of a methyl group, [M-CH₃]⁺) and m/z 89 (loss of an ethoxy group, [M-OC₂H₅]⁺). This fragmentation pattern is consistent with the structure of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The data presented in this guide are in full agreement with the proposed chemical structure and serve as a valuable reference for the identification and characterization of this compound in research and development settings. The detailed experimental protocols provide a foundation for reproducible analysis, ensuring data quality and consistency.

References

Theoretical Exploration of Diethoxymethylsilane Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethylsilane (DEMS) is a versatile organosilicon compound with a growing presence in advanced materials science, chemical synthesis, and potentially in drug delivery systems. Its unique structure, featuring both hydrolyzable ethoxy groups and a reactive silicon-hydride bond, allows for a diverse range of chemical transformations. Understanding the theoretical underpinnings of its reaction pathways—primarily hydrolysis, condensation, and thermal decomposition—is crucial for controlling reaction outcomes and designing novel applications. This technical guide provides an in-depth analysis of the core reaction mechanisms of DEMS, drawing on available experimental data and theoretical studies of analogous organosilanes to elucidate its chemical behavior.

Core Reaction Pathways of this compound

The reactivity of this compound is dominated by two principal pathways: hydrolysis and condensation of the ethoxy groups, and thermal decomposition (pyrolysis) involving the cleavage of Si-C, Si-O, and Si-H bonds.

Hydrolysis and Condensation

The hydrolysis of DEMS is the initial step in the formation of polysiloxane networks, a process central to sol-gel chemistry. This reaction involves the sequential substitution of ethoxy groups with hydroxyl groups, followed by condensation reactions that form siloxane (Si-O-Si) bridges.

The overall process can be summarized in two stages:

-

Hydrolysis: The ethoxy groups on the silicon atom are replaced by hydroxyl groups in a reaction with water, producing ethanol (B145695) as a byproduct. This proceeds in a stepwise manner.

-

Condensation: The resulting silanol (B1196071) intermediates are highly reactive and condense to form siloxane bonds, releasing either water or ethanol.

A study on the hydrolytic polycondensation of this compound in water under pressure has shown that the reaction can proceed with 100% conversion of the monomer while preserving the hydrosilyl groups.[1] The conditions of the reaction, such as pressure and temperature, can be tuned to selectively produce linear polymethylhydrosiloxanes.[1]

The general mechanism for the hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[2]

-

Acid-catalyzed mechanism: This involves the protonation of an ethoxy group, making it a better leaving group. A subsequent nucleophilic attack by water on the silicon atom leads to the displacement of ethanol.

-

Base-catalyzed mechanism: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate that then expels an ethoxide ion.

The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups generally hydrolyzing faster than ethoxy groups.

The subsequent condensation can occur via two main pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.

The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water/silane ratio, solvent, and temperature.

Proposed Hydrolysis and Condensation Pathway for this compound

Thermal Decomposition (Pyrolysis)

Based on studies of similar molecules, the initial decomposition steps for DEMS are likely to involve the cleavage of the weakest bonds. The Si-C, Si-O, C-C, and C-H bonds will all be susceptible to cleavage at elevated temperatures, leading to a variety of radical and stable molecular products.

Plausible Initial Decomposition Pathways for this compound:

-

Homolytic Cleavage of Si-C bond: (CH₃)(H)Si(OCH₂CH₃)₂ → •CH₃ + (H)Si(OCH₂CH₃)₂

-

Homolytic Cleavage of Si-O bond: (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OCH₂CH₃)• + •OCH₂CH₃

-

Homolytic Cleavage of C-O bond in the ethoxy group: (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OCH₂•) (OCH₂CH₃) + •CH₃

-

β-Hydride Elimination (Concerted Pathway): This is a common pathway for alkoxysilanes, leading to the formation of a silanol and an alkene. (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OH)(OCH₂CH₃) + CH₂=CH₂

The relative importance of these pathways will depend on the specific reaction conditions, particularly the temperature and pressure. At higher temperatures, radical chain mechanisms are likely to dominate. A study on the thermal decomposition of tetramethylsilane (B1202638) revealed that the initial step is the cleavage of the Si-C bond to form a methyl radical and a silyl (B83357) radical.[3] Subsequent reactions involve the decomposition of the silyl radical.[3]

Proposed Thermal Decomposition Pathways of DEMS

Quantitative Data

Quantitative kinetic and thermodynamic data for the reaction pathways of this compound are scarce in the published literature. The following table summarizes analogous data from related organosilane compounds to provide an estimate of the expected values for DEMS.

| Reaction Type | Compound | Parameter | Value | Conditions | Reference |

| Hydrolysis | Tetraethoxysilane (TEOS) | Rate Constant (k) | Varies with pH | Acidic/Basic catalysis | [2] |

| Pyrolysis | Tetramethylsilane (TMS) | Activation Energy (Ea) for Si-C cleavage | ~86-88 kcal/mol | High temperatures | [3] |

| Pyrolysis | Methyltrichlorosilane (B1216827) (MTS) | Gibbs Free Energy Barrier for Si-C cleavage | ~85 kcal/mol | 1400 K | [4] |

Experimental Protocols

Detailed experimental protocols for studying the reaction pathways of this compound can be adapted from established methods for other organosilanes.

Hydrolysis and Condensation Studies

Objective: To determine the kinetics of hydrolysis and condensation of DEMS under controlled conditions.

Methodology:

-

Reactant Preparation: A solution of this compound in a suitable solvent (e.g., tetrahydrofuran, dioxane) is prepared. A separate aqueous solution with a specific pH (adjusted with acid or base) is also prepared.

-

Reaction Initiation: The two solutions are mixed in a thermostated reactor vessel under constant stirring.

-

In-situ Monitoring: The progress of the reaction is monitored in real-time using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of Si-O-C and the appearance of Si-OH and Si-O-Si bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To track the changes in the chemical environment of the silicon, methyl, and ethoxy groups.

-

Gas Chromatography (GC): To quantify the concentration of DEMS and the ethanol byproduct over time.

-

-

Data Analysis: The concentration-time data is used to determine the reaction order and rate constants for both hydrolysis and condensation steps.

Conclusion

This technical guide has outlined the primary reaction pathways of this compound, namely hydrolysis/condensation and thermal decomposition. While direct theoretical studies on DEMS are limited, a robust understanding of its reactivity can be constructed by drawing parallels with well-studied analogous organosilanes. The hydrolysis and condensation of DEMS provide a versatile route to polymethylhydrosiloxanes, with reaction outcomes tunable by experimental conditions. The thermal decomposition is predicted to be a complex process initiated by bond cleavage to form radical species, leading to a variety of smaller molecules. Further dedicated theoretical and experimental investigations are warranted to fully elucidate the intricate reaction mechanisms of this important organosilicon compound and to unlock its full potential in various scientific and industrial applications.

References

A Technical Guide to the Solubility and Stability of Diethoxymethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diethoxymethylsilane (DEMS), a versatile hydrosilylating reagent. Understanding its behavior in various organic solvents is critical for its effective use in chemical synthesis, surface modification, and as a component in advanced materials. This document outlines its solubility profile, details its stability under different conditions, and provides standardized protocols for its evaluation.

Solubility Profile of this compound

This compound exhibits a distinct solubility pattern primarily governed by its molecular structure, which includes both nonpolar (methyl) and polar (ethoxy) groups, as well as a reactive silicon-hydride bond. Its solubility in a range of common laboratory solvents is summarized below. The data presented is qualitative, reflecting the common reporting standard for this compound.

Data Presentation: Solubility in Organic Solvents

| Solvent Class | Solvent Name | Solubility | Reference |

| Ethers | Tetrahydrofuran (THF) | Miscible | [1][2][3] |

| 1,4-Dioxane | Miscible | [1][2][3] | |

| Diethyl Ether | Insoluble | [1][2] | |

| Chlorinated | Dichloromethane (DCM) | Miscible | [1][2][3] |

| Chloroform | Miscible | [1][2][3] | |

| Aromatic | Toluene | Miscible | [1][2][3] |

| Nitriles | Acetonitrile | Miscible | [1][2][3] |

| Amides | Dimethylformamide (DMF) | Miscible | [1][2][3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | [1][2][3] |

| Alkanes | Hexane | Insoluble | [1][2] |

| Protic Solvents | Water | Miscible (with reaction) | [1][2][3] |

Note: While miscible with water, this compound undergoes hydrolysis. This is a chemical reaction, not simple dissolution.

Stability of this compound

The stability of this compound is a critical consideration for its storage and use. The primary mode of degradation is through reaction with protic substances, particularly water.

2.1 Hydrolytic Stability

This compound is sensitive to moisture and reacts slowly with water in a process called hydrolysis.[1][4] In this reaction, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) to form silanols, with ethanol (B145695) as a byproduct.[5][6] These resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (-[Si(CH₃)-O]n-).[7]

The rate of hydrolysis and subsequent condensation is significantly influenced by pH. The Si-H bond can also be labile under strongly acidic or alkaline conditions, which can lead to the loss of the hydride functionality and disruption of the polymer structure.[8]

Caption: Logical diagram of this compound's hydrolytic degradation pathway.

2.2 Chemical Compatibility

Beyond water, this compound is incompatible with strong oxidizing agents, acids, and bases.[2] These substances can catalyze its decomposition or react with the silicon-hydride bond. Therefore, care must be taken to use anhydrous, neutral solvents and to avoid contamination with these materials.

Experimental Protocols

The following sections provide detailed methodologies for evaluating the solubility and stability of this compound.

3.1 Protocol for Qualitative Solubility Determination

This protocol outlines a simple method for determining the miscibility of this compound in a given solvent.

Methodology:

-

Preparation: To a clean, dry 4 mL glass vial, add 1 mL of the organic solvent to be tested.

-

Addition of Silane (B1218182): Add 1 mL of this compound to the vial.

-

Mixing: Cap the vial and vortex or invert gently for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for 5 minutes. Observe the solution against a well-lit background.

-

Assessment:

-

Miscible: The solution remains a single, clear, homogenous phase.

-

Insoluble: The solution appears cloudy, or two distinct layers form.

-

3.2 Protocol for Assessing Hydrolytic Stability via NMR Spectroscopy

This protocol details a quantitative method for monitoring the hydrolysis of this compound over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Methodology:

-

Solvent Preparation: Use a deuterated aprotic solvent in which this compound is soluble (e.g., THF-d8, Acetonitrile-d3). Ensure the solvent is anhydrous.

-

Sample Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of this compound in the chosen deuterated solvent in an NMR tube.

-

Initiation of Hydrolysis: Add a controlled amount of deionized water (e.g., 1 to 3 equivalents relative to the silane) to the NMR tube. Cap the tube securely and mix by gentle inversion.

-

Initial Spectrum Acquisition (t=0): Immediately acquire ¹H and ²⁹Si NMR spectra. In the ¹H NMR, identify the characteristic peaks for the Si-H proton and the ethoxy group protons.

-

Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 25 °C). Acquire subsequent NMR spectra at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

-

Data Analysis:

-

Monitor the decrease in the integral of the this compound Si-H and ethoxy proton signals.

-

Monitor the increase in the integral of the ethanol proton signals.

-

In ²⁹Si NMR, observe the disappearance of the parent silane peak and the appearance of new peaks corresponding to silanol and siloxane species.[10]

-

Calculate the rate of hydrolysis by plotting the concentration of this compound versus time.

-

Caption: Experimental workflow for assessing hydrolytic stability via NMR.

Conclusion

This compound is a versatile reagent with a well-defined but selective solubility profile. It is miscible with many common polar aprotic and chlorinated solvents but is notably insoluble in diethyl ether and hexane. Its primary stability concern is its sensitivity to moisture, leading to hydrolysis and subsequent condensation. This reaction is accelerated by acidic or basic conditions. For applications requiring its use, anhydrous solvents and inert atmospheres are strongly recommended to preserve its chemical integrity. The provided protocols offer standardized methods for confirming its solubility and quantifying its stability, ensuring reproducible results in research and development settings.

References

- 1. This compound | 2031-62-1 [chemicalbook.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 2031-62-1 [m.chemicalbook.com]

- 4. METHYLDIETHOXYSILANE | [gelest.com]

- 5. dakenchem.com [dakenchem.com]

- 6. dakenchem.com [dakenchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

Diethoxymethylsilane hydrolysis and condensation reactions.

An In-depth Technical Guide on the Hydrolysis and Condensation Reactions of Diethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEMS) is a versatile organosilane compound that plays a crucial role in the synthesis of a wide array of silicon-based materials. Its importance stems from its participation in hydrolysis and condensation reactions, which form the fundamental basis of sol-gel chemistry.[1] This process allows for the creation of polysiloxane networks with highly tunable properties, making them valuable in fields ranging from materials science to advanced drug delivery systems.[1]

This technical guide provides a comprehensive overview of the core reaction mechanisms, kinetics, and experimental methodologies associated with the hydrolysis and condensation of this compound and related diethoxysilanes. A thorough understanding of these processes is paramount for controlling the structure and properties of the resulting polysiloxane materials.

Core Reaction Mechanism: A Two-Stage Process

The reaction of this compound with water is a sequential two-step process involving hydrolysis followed by condensation.[1]

1. Hydrolysis:

In the initial stage, the ethoxy groups (-OEt) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water. This reaction yields ethanol (B145695) as a byproduct. For a diethoxysilane (B101294) like DEMS, this occurs in two steps:

-

First Hydrolysis: CH₃SiH(OEt)₂ + H₂O ⇌ CH₃SiH(OEt)(OH) + EtOH

-

Second Hydrolysis: CH₃SiH(OEt)(OH) + H₂O ⇌ CH₃SiH(OH)₂ + EtOH[1]

2. Condensation:

The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si). This process can proceed through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond, releasing a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[1]

-

Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH[1]

These condensation reactions lead to the formation of linear polymer chains, cyclic oligomers, and ultimately a cross-linked three-dimensional network characteristic of the sol-gel process.[1]

Reaction Kinetics and Influencing Factors

The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters:

-

pH (Catalyst): The reaction is significantly accelerated in the presence of either an acid or a base catalyst.

-

Acid Catalysis: Under acidic conditions, an ethoxy group is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis generally increases as the pH decreases.[1]

-

Base Catalysis: In basic media, the hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the silicon atom. The hydrolysis rate increases with an increase in pH.[1]

-

-

Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction dictates the amount of water required. For a difunctional silane (B1218182) like this compound, a molar ratio (r) of 2 is theoretically necessary for complete hydrolysis. The concentration of water can also influence the reaction order.[1]

-

Solvent: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates, thereby influencing the overall reaction kinetics.[1]

-

Temperature: As with most chemical reactions, increasing the temperature generally leads to an increase in the rates of both hydrolysis and condensation.[1]

-

Steric and Inductive Effects: The nature of the non-hydrolyzable organic groups attached to the silicon atom can influence reaction rates through steric hindrance and electronic effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the hydrolysis and condensation of diethoxydimethylsilane (B1329274) (DEDMS), a closely related and well-studied model for this compound.

| Compound | Condition | Parameter | Value | Reference |

| Diethoxydimethylsilane (DEDMS) | Acidic (pH 2-5) | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹ min⁻¹ | [2] |

| Compound | Condition | Parameter | Molecular Weight (Mn) | Reference |

| Diethoxydimethylsilane (DEDMS) | Polycondensation in excess acetic acid | α,ω-dihydroxypolydimethylsiloxanes | 3,500 - 70,000 Da | [1] |

Experimental Protocols

Monitoring this compound Hydrolysis and Condensation using ²⁹Si NMR Spectroscopy

This protocol describes a method for the quantitative monitoring of the hydrolysis and condensation of this compound.

1. Materials and Reagents:

-

This compound (DEMS)

-

Deionized Water (H₂O)

-

Ethanol (EtOH) (as a co-solvent to ensure miscibility)

-

Acid or Base Catalyst (e.g., HCl or NH₄OH)

-

Deuterated solvent for NMR lock (e.g., D₂O or deuterated ethanol)

-

NMR tubes

2. Sample Preparation:

-

In a typical experiment, a precise amount of ethanol (and deuterated solvent for lock) is placed in an NMR tube.

-

The desired amount of catalyst (acid or base) is added to the solvent mixture.

-

The NMR tube is placed in the spectrometer to acquire a background spectrum and to allow the sample to reach thermal equilibrium.

-

A known quantity of this compound is added to the NMR tube, and the mixture is quickly shaken to ensure homogeneity.

-

Immediately after mixing, a series of ²⁹Si NMR spectra are recorded at different time intervals.[1]

3. NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Nucleus: ²⁹Si.

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the silicon nuclei) is crucial for quantitative measurements to ensure full relaxation between scans. The use of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten T₁ values but may also influence reaction kinetics.[2]

-

Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si.[2]

-

4. Data Analysis:

The different silicon species are identified based on their characteristic chemical shifts in the ²⁹Si NMR spectrum. The disappearance of the DEMS signal and the appearance and evolution of signals corresponding to hydrolysis intermediates (e.g., CH₃SiH(OEt)(OH)) and condensation products (linear and cyclic siloxanes) are monitored over time. By integrating the signals, the concentration of each species at different time points can be determined, allowing for the calculation of reaction rates.

Visualizations

Caption: Reaction pathway of this compound hydrolysis and condensation.

References

Methodological & Application

Application Notes and Protocols for Hydrosilylation of Alkenes using Diethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond like an alkene, is a cornerstone of organosilicon chemistry. This atom-economical reaction is pivotal for the synthesis of a wide array of organosilane compounds, which are valuable intermediates in organic synthesis and materials science. Diethoxymethylsilane serves as a versatile reagent in this transformation, offering a stable and liquid alternative to gaseous silanes. This document provides a comprehensive protocol for the hydrosilylation of alkenes using this compound, covering safety precautions, catalyst selection, general experimental procedures, and expected outcomes based on published data.

Safety Precautions

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It is crucial to handle this reagent in a well-ventilated area, preferably a fume hood, and away from ignition sources.[1][2][3][4] Personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat, must be worn at all times.[1][2][3] Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and under an inert atmosphere.[1][2][4]

Emergency Procedures:

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2][3]

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2][3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

-

In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]

Catalysis in Hydrosilylation

A variety of transition metal complexes can catalyze the hydrosilylation of alkenes. The choice of catalyst influences the reaction's regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity.

Commonly used catalysts include:

-

Platinum-based catalysts: Speier's (H₂PtCl₆) and Karstedt's catalysts are highly active for hydrosilylation.[5][6]

-

Ruthenium-based catalysts: These can provide access to cis-β-vinylsilanes from alkynes.[5]

-

Nickel-based catalysts: Offer a more cost-effective alternative to precious metal catalysts and can exhibit high activity and selectivity.[7][8]

-

Rhenium-based catalysts: Have been reported for the hydrosilylation of styrenes, typically affording anti-Markovnikov products.[9]

The general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the silane (B1218182) to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride bond, and reductive elimination of the product.

Experimental Protocols

The following protocols are generalized procedures for the hydrosilylation of alkenes with this compound using different catalytic systems. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Nickel-Catalyzed Hydrosilylation of Alkenes

This protocol is adapted from a procedure using a nickel-pincer complex.[10]

Materials:

-

Alkene

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Nickel catalyst (e.g., [iPr₂-(S,S)-BOZ]NiCl)

-

Sodium tert-butoxide (NaOtBu)

-

Nitrogen gas supply

-

Schlenk line or glovebox

-

Oven-dried glassware

Procedure:

-

Catalyst Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the nickel pre-catalyst by dissolving the nickel complex (e.g., 120 mg, 0.25 mmol) and NaOtBu (48 mg, 0.5 mmol) in 20.0 mL of dry THF.[10]

-

Reaction Setup: In a nitrogen-filled glovebox, add the alkene (1.2 mmol), this compound (1.5 mmol), and dry THF (2 mL) to an oven-dried resealable screw-cap vial equipped with a magnetic stir bar.[10]

-

Initiation: Add an aliquot of the catalyst stock solution (e.g., 2.0 mL, corresponding to 5 mol % of Ni catalyst) to the vial.[10]

-

Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[10]

-

Purification: Purify the crude product by flash chromatography on silica (B1680970) gel.

Protocol 2: Rhenium-Catalyzed Hydrosilylation of Styrenes

This protocol is based on a procedure using a low-valent rhenium complex for the hydrosilylation of styrenes.[9]

Materials:

-

Styrene (B11656) derivative

-

This compound

-

Anhydrous Toluene (B28343)

-

Rhenium catalyst (e.g., Re(CO)₅Br)

-

Nitrogen gas supply

-

Schlenk line

-

Oven-dried glassware

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve the styrene derivative (1.0 equiv.) in anhydrous toluene (to make a 1 M solution).

-

Addition of Reagents: Add this compound (1.2 equiv.) followed by the rhenium catalyst (e.g., 1-5 mol %).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 10 hours.[9] Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash chromatography.

Data Presentation

The following tables summarize representative quantitative data for the hydrosilylation of alkenes with various silanes and catalysts.

| Alkene | Silane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov:Markovnikov) | Reference |

| 1-Octene | (EtO)₃SiH | [(iPrDI)NiH]₂ (0.1) | - | 25 | - | 96 | >98:2 | [7] |

| Styrene | PhMe₂SiH | Fe-isocyanide complex | Toluene | 25-50 | - | up to 99 | anti-Markovnikov | [11] |

| Styrene derivatives | Me₂PhSiH | Nickel-pincer complex (5) | Dioxane | 25 | 24 | High | High Markovnikov | [8] |

| Styrenes | HSiMePh₂ | Re(CO)₅Br (1-5) | Toluene | 120 | 10 | Good to High | anti-Markovnikov | [9] |

Visualizations

Reaction Mechanism

The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.

Experimental Workflow

The following diagram illustrates a general workflow for performing a hydrosilylation reaction in the laboratory.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Verification Required - Princeton University Library [oar.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. infoscience.epfl.ch [infoscience.epfl.ch]

- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diethoxymethylsilane-Mediated Reduction of Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethylsilane (DEMS) is a versatile and efficient hydrosilylating reagent increasingly utilized in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its application in the reduction of esters offers a valuable alternative to traditional metal hydride reagents. The outcome of the reduction, yielding either a primary alcohol (full reduction) or an aldehyde (partial reduction), can be selectively controlled through the choice of catalyst and reaction conditions. This document provides a detailed guide to the application of DEMS in ester reductions, including reaction mechanisms, experimental protocols, and quantitative data to facilitate its implementation in research and development.

Reaction Mechanism: Catalytic Hydrosilylation of Esters

The reduction of esters with this compound is not a spontaneous process and necessitates the use of a transition metal catalyst. The general mechanism for a transition metal-catalyzed hydrosilylation of an ester to a primary alcohol proceeds through a series of steps involving the activation of the silane (B1218182) and the ester by the catalyst.

A common pathway involves the oxidative addition of the Si-H bond of DEMS to the metal center, followed by coordination of the ester's carbonyl group. A subsequent migratory insertion of the hydride to the carbonyl carbon forms a metal-alkoxide intermediate. This intermediate undergoes further reduction and eventual hydrolysis during workup to yield the primary alcohol. The catalyst is regenerated and continues the cycle. Zirconium, rhodium, and iridium complexes are among the effective catalysts for this transformation.[1][2]

Caption: Generalized mechanism for the catalytic hydrosilylation of esters.

Experimental Protocols

Protocol 1: Zirconium-Catalyzed Full Reduction of Esters to Primary Alcohols

This protocol is a general guideline adapted from procedures using analogous hydrosilanes and provides a starting point for the full reduction of esters to primary alcohols using DEMS.[1][2] Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Ester substrate

-

This compound (DEMS)

-

Zirconocene (B1252598) dichloride (Cp₂ZrCl₂) or other suitable Zirconium catalyst

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Anhydrous workup reagents (e.g., aqueous HCl, saturated sodium bicarbonate, anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester substrate (1.0 eq) in anhydrous toluene.

-

Addition of Catalyst: Add the Zirconium catalyst (e.g., Cp₂ZrCl₂, 5 mol%) to the solution.

-

Addition of DEMS: Add this compound (DEMS, 2.0-3.0 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of aqueous HCl (1 M). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary alcohol.